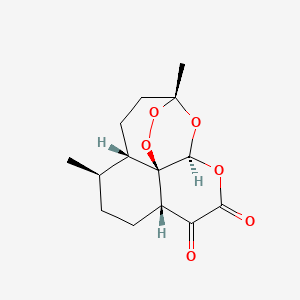
9-Desmethylene 9-Oxo-artemisitene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Desmethylene 9-Oxo-artemisitene is a chemical compound with the molecular formula C14H18O6 and a molecular weight of 282.29 g/mol It is a derivative of artemisinin, a well-known antimalarial drug
Méthodes De Préparation
The synthesis of 9-Desmethylene 9-Oxo-artemisitene involves several steps. The synthetic routes typically include the following:
Starting Material: The synthesis often begins with artemisinin or its derivatives.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures and solvents.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
9-Desmethylene 9-Oxo-artemisitene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: Substitution reactions may involve the replacement of certain functional groups with others.
Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
9-Desmethylene 9-Oxo-artemisitene has several scientific research applications, including:
Chemistry: It is used as a reference standard in chemical research and analysis.
Biology: The compound is studied for its potential biological activities, including antimalarial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of malaria and cancer.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 9-Desmethylene 9-Oxo-artemisitene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets specific proteins and enzymes involved in cellular processes.
Pathways Involved: It may induce cell death through mechanisms such as ferroptosis, a type of regulated cell death characterized by the accumulation of lipid peroxides.
Comparaison Avec Des Composés Similaires
9-Desmethylene 9-Oxo-artemisitene can be compared with other similar compounds, such as:
Artemisinin: The parent compound from which it is derived, known for its antimalarial properties.
Dihydroartemisinin: A derivative of artemisinin with enhanced antimalarial activity.
Artemether: Another derivative used in the treatment of malaria.
Propriétés
Formule moléculaire |
C14H18O6 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane-9,10-dione |
InChI |
InChI=1S/C14H18O6/c1-7-3-4-9-10(15)11(16)17-12-14(9)8(7)5-6-13(2,18-12)19-20-14/h7-9,12H,3-6H2,1-2H3/t7-,8+,9+,12-,13-,14-/m1/s1 |
Clé InChI |
GJQCRJMQTWVCTK-JWQWUYPBSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]2C(=O)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C |
SMILES canonique |
CC1CCC2C(=O)C(=O)OC3C24C1CCC(O3)(OO4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



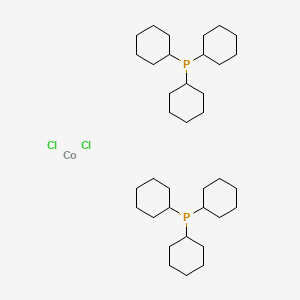
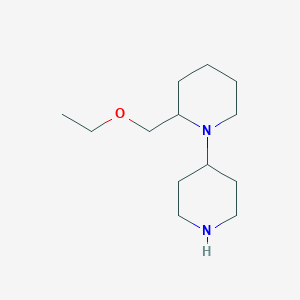
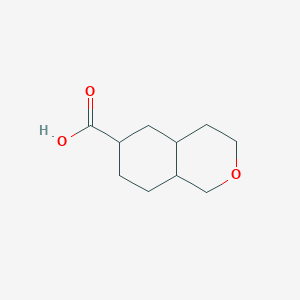
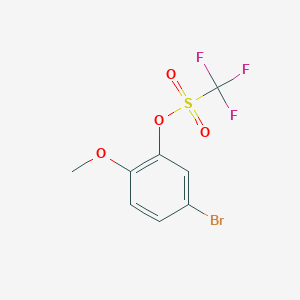
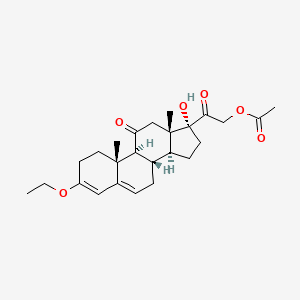
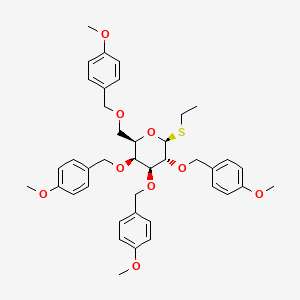
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
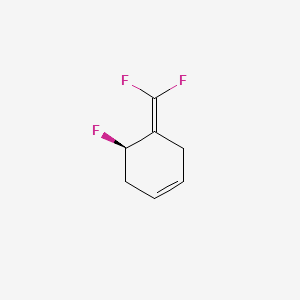
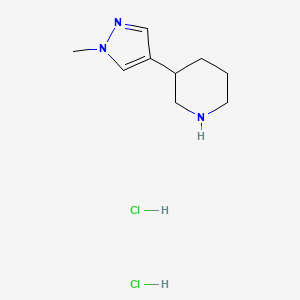
![N-[9-[(2R,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B15293488.png)
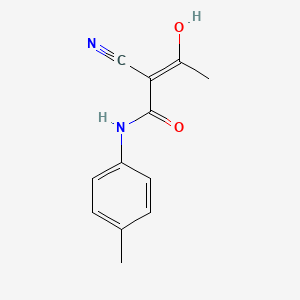
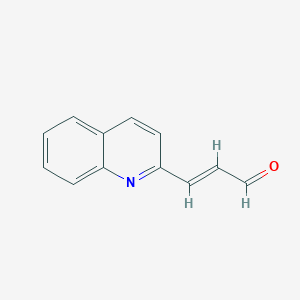
![(1R,2R,5R,6R,8S,11R,12R,15S)-15-methoxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-6-ol](/img/structure/B15293509.png)
